(1R)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine (1R)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17640402
InChI: InChI=1S/C12H14BrNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3/t12-/m1/s1
SMILES:
Molecular Formula: C12H14BrNO
Molecular Weight: 268.15 g/mol

(1R)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine

CAS No.:

Cat. No.: VC17640402

Molecular Formula: C12H14BrNO

Molecular Weight: 268.15 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine -

Specification

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
IUPAC Name (1R)-1-(5-bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C12H14BrNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3/t12-/m1/s1
Standard InChI Key WBYCRIBURDQFHK-GFCCVEGCSA-N
Isomeric SMILES CC(C)[C@H](C1=CC2=C(O1)C=CC(=C2)Br)N
Canonical SMILES CC(C)C(C1=CC2=C(O1)C=CC(=C2)Br)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1R)-1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine (molecular formula: C12H14BrNO\text{C}_{12}\text{H}_{14}\text{BrNO}, molecular weight: 268.15 g/mol) features a benzofuran scaffold substituted with a bromine atom at the 5-position and a 2-methylpropylamine group at the 2-position . The benzofuran system consists of a fused benzene and furan ring, with the bromine atom influencing electronic properties and the amine group enabling hydrogen bonding interactions. The chiral center at the C1 position of the propan-1-amine side chain confers stereospecificity, distinguishing it from its (1S)-enantiomer.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H14BrNO\text{C}_{12}\text{H}_{14}\text{BrNO}
Molecular Weight268.15 g/mol
IUPAC Name(1R)-1-(5-bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine
StereochemistryR-configuration at C1
Canonical SMILESCC(C)C@HN
InChIKeyWBYCRIBURDQFHK-LBPRGKRZSA-N

Synthesis and Stereochemical Control

Retrosynthetic Analysis

Industrial and Material Science Applications

Asymmetric Catalysis

The compound’s chiral amine group serves as a ligand in catalytic asymmetric hydrogenation reactions. When complexed with rhodium, it achieves 85% ee in the hydrogenation of α,β-unsaturated ketones.

Polymer Functionalization

Incorporation into polybenzofuran matrices enhances thermal stability (TgT_g increased by 40°C) and imparts fluorescence properties (λem_{em} = 450 nm), making it suitable for optoelectronic materials .

Future Research Directions

  • Enantioselective Synthesis Optimization: Developing continuous-flow systems to improve ee (>99%) and yield (>80%).

  • Targeted Drug Delivery: Conjugation with nanoparticles to mitigate hepatotoxicity while enhancing CNS bioavailability .

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-methylpropyl chain to optimize receptor selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator